(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride
Overview
Description
“(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride” is a biochemical used for proteomics research . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Molecular Structure Analysis
The molecular formula of “(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride” is C13H18N2O3•2HCl .Physical And Chemical Properties Analysis
The molecular weight of “(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride” is 323.21 g/mol.Scientific Research Applications
Synthesis and Chemical Structure
Synthesis Techniques : The synthesis of derivatives of (3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride involves various chemical reactions. For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved through acetylation protection of ferulic acid, reaction with piperazine, and deacetylation, yielding a product with over 56.9% yield (Wang Xiao-shan, 2011).
Chemical Structure Analysis : Various spectroscopic methods, including IR, 1HNMR, and MS, are employed to confirm the chemical structure of synthesized derivatives. This detailed analysis is crucial for understanding the compound's properties and potential applications (Wang Xiao-shan, 2011).
Biological and Pharmacological Applications
Antimicrobial Activity : Some derivatives of (3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride exhibit antimicrobial properties. For example, new pyridine derivatives synthesized from this compound have been tested for antibacterial and antifungal activities, showing variable and modest effectiveness (N. Patel & S. N. Agravat, 2011).
Antioxidant Activity : Some piperazine derivatives of this compound have been screened for their antioxidant activity using various methods. Results indicate that certain derivatives possess notable radical scavenging abilities, highlighting their potential as antioxidants (L. Mallesha, K. Harish, K. Mohana, & N. D. Rekha, 2014).
Anti-inflammatory and Analgesic Properties : Research indicates that some derivatives possess anti-inflammatory and analgesic properties. For instance, phthaloylimidoalkyl derivatives of the compound showed significant inhibition in inflammation and pain assays, suggesting their potential therapeutic use in managing pain and inflammation (L. Okunrobo & C. Usifoh, 2006).
Safety And Hazards
properties
IUPAC Name |
2-(3-methoxyphenyl)-2-piperazin-1-ylacetic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.2ClH/c1-18-11-4-2-3-10(9-11)12(13(16)17)15-7-5-14-6-8-15;;/h2-4,9,12,14H,5-8H2,1H3,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEQEDVYQDSHAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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